molecular formula C9H16ClNO B12313845 (4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride

Cat. No.: B12313845
M. Wt: 189.68 g/mol
InChI Key: OCABGEJPXQOWPT-WSZWBAFRSA-N
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Description

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core that is fully hydrogenated, resulting in an octahydroquinoline. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction is carried out in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated octahydroquinoline compounds, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    Quinazolin-4(3H)-one: Used in the synthesis of various pharmacologically active compounds.

    2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Another quinoline derivative with significant biological activities.

Uniqueness

(4aR,8aR)-octahydroquinolin-5(1H)-one hydrochloride is unique due to its fully hydrogenated quinoline core, which imparts distinct chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various research and industrial settings.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

(4aS,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-quinolin-5-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1

InChI Key

OCABGEJPXQOWPT-WSZWBAFRSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CCCN2)C(=O)C1.Cl

Canonical SMILES

C1CC2C(CCCN2)C(=O)C1.Cl

Origin of Product

United States

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